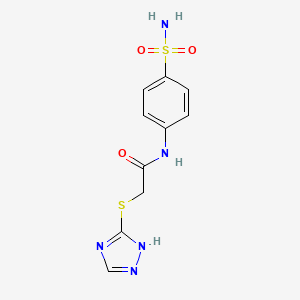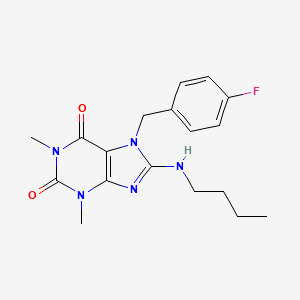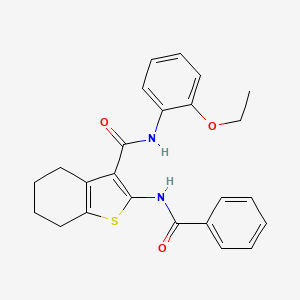![molecular formula C16H17BrN4OS B11668297 N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B11668297.png)
N'-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,6-diméthyl-2-pyrimidinyl)thio]acétohydrazide est un composé chimique connu pour sa structure unique et ses applications potentielles dans divers domaines de la recherche scientifique. Ce composé présente un groupe bromophényle, un groupe pyrimidinyl et un fragment acétohydrazide, ce qui en fait un sujet d'intérêt pour les chimistes et les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,6-diméthyl-2-pyrimidinyl)thio]acétohydrazide implique généralement la condensation de la 4-bromoacétophénone avec la 4,6-diméthyl-2-thiopyrimidine-5-carbohydrazide en milieu acide ou basique. La réaction est généralement réalisée dans un solvant tel que l'éthanol ou le méthanol, et le produit est purifié par recristallisation ou chromatographie.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait une mise à l'échelle du processus de synthèse en laboratoire. Cela comprendrait l'optimisation des conditions réactionnelles, l'utilisation de solvants et de réactifs de qualité industrielle et l'emploi de techniques de purification à grande échelle telles que la distillation ou la chromatographie à grande échelle.
Analyse Des Réactions Chimiques
Types de réactions
N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,6-diméthyl-2-pyrimidinyl)thio]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : La réduction peut être réalisée à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium aluminium.
Substitution : L'atome de brome dans le groupe bromophényle peut être substitué par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Réactifs et conditions courantes
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium dans le méthanol.
Substitution : Iodure de sodium dans l'acétone pour les réactions d'échange d'halogènes.
Principaux produits formés
Oxydation : Formation d'acides carboxyliques ou de cétones correspondants.
Réduction : Formation d'alcools ou d'amines.
Substitution : Formation de dérivés iodés ou autres dérivés substitués.
Applications De Recherche Scientifique
N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,6-diméthyl-2-pyrimidinyl)thio]acétohydrazide a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Étudié pour ses effets thérapeutiques potentiels et comme composé de tête pour le développement de médicaments.
Mécanisme d'action
Le mécanisme d'action du N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,6-diméthyl-2-pyrimidinyl)thio]acétohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut inhiber certaines enzymes ou interagir avec les récepteurs cellulaires, ce qui conduit à ses effets biologiques observés. Les voies et les cibles exactes peuvent varier en fonction de l'application et du contexte d'utilisation spécifiques.
Mécanisme D'action
The mechanism of action of N’-[(E)-1-(4-bromophenyl)ethylidene]-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
- N'-[(E)-1-(4-bromophényl)éthylidène]-2-(1,3-diméthyl-2,6-dioxo-1,2,3,6-tétrahydro-7H-purin-7-yl)acétohydrazide
- N'-[(E)-1-(4-bromophényl)éthylidène]-2-(1-naphtyl)acétohydrazide
- N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide
Unicité
N'-[(E)-1-(4-bromophényl)éthylidène]-2-[(4,6-diméthyl-2-pyrimidinyl)thio]acétohydrazide est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C16H17BrN4OS |
|---|---|
Poids moléculaire |
393.3 g/mol |
Nom IUPAC |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
InChI |
InChI=1S/C16H17BrN4OS/c1-10-8-11(2)19-16(18-10)23-9-15(22)21-20-12(3)13-4-6-14(17)7-5-13/h4-8H,9H2,1-3H3,(H,21,22)/b20-12+ |
Clé InChI |
XARLZQMZRVQSRI-UDWIEESQSA-N |
SMILES isomérique |
CC1=CC(=NC(=N1)SCC(=O)N/N=C(\C)/C2=CC=C(C=C2)Br)C |
SMILES canonique |
CC1=CC(=NC(=N1)SCC(=O)NN=C(C)C2=CC=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11668220.png)
![N-(5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B11668227.png)


![N-(3-Chloro-4-methoxyphenyl)-N-({N'-[(3Z)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11668244.png)
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]acetohydrazide](/img/structure/B11668251.png)
![2-(4-Methoxyphenyl)-5-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11668265.png)

![(2E)-2-(5-Bromo-2-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11668288.png)

![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-(4-propoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668298.png)
![5-(3,4-dichlorophenyl)-N-(3,4-dimethylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668308.png)


